2-Isocyanato-1,3,2-dioxaphospholane
Description
Properties
CAS No. |
17419-12-4 |
|---|---|
Molecular Formula |
C3H4NO3P |
Molecular Weight |
133.04 g/mol |
IUPAC Name |
2-isocyanato-1,3,2-dioxaphospholane |
InChI |
InChI=1S/C3H4NO3P/c5-3-4-8-6-1-2-7-8/h1-2H2 |
InChI Key |
TZGJFPLIKGCMJB-UHFFFAOYSA-N |
SMILES |
C1COP(O1)N=C=O |
Canonical SMILES |
C1COP(O1)N=C=O |
Synonyms |
2-ISOCYANATO-[1,3,2]-DIOXAPHOSPHOLANE |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
2-Alkoxy-1,3,2-Dioxaphospholanes
- Synthesis and Reactivity : 2-Alkoxy derivatives (e.g., 2-methoxy, 2-tert-butoxy) are synthesized by replacing the chlorine atom in 2-chloro-1,3,2-dioxaphospholane with alkoxy groups via reactions with alcohols in the presence of pyridine or triethylamine . For example, 2-methoxy-1,3,2-dioxaphospholane has a boiling point of 48.5–49.0°C (20 mmHg) and a 40% yield .
- Applications : These derivatives are intermediates in cationic oligomerization reactions. For instance, 2-methoxy-1,3,2-dioxaphospholane reacts with methyl iodide in a second-order reaction to form phosphonium salts, which are pivotal in polymerization processes .
- Key Differences : Alkoxy derivatives exhibit reduced electrophilicity compared to the parent 2-chloro compound, making them less reactive toward nucleophiles but more stable for controlled polymerization .
2-Chloro-2-Oxo-1,3,2-Dioxaphospholane (COP)
- Synthesis: COP is synthesized by oxidizing 2-chloro-1,3,2-dioxaphospholane with molecular oxygen. It is a critical precursor for phosphorylcholine derivatives and cyclic phosphate monomers .
- Applications : COP enables the synthesis of biocompatible polyphosphoesters used in drug delivery systems. For example, it reacts with hydroxyl-terminated silicones to form phosphorylcholine-functionalized materials .
- Key Differences: The oxo group at phosphorus increases polarity and hydrolytic instability compared to non-oxidized analogs. COP hydrolyzes rapidly in water to form phosphoric acid derivatives .
2-Polyfluoroalkoxy-1,3,2-Dioxaphospholanes
- Synthesis : Polyfluoroalkyl dichlorophosphates react with 1,2- or 1,3-alkanediols to yield these derivatives. For example, 2-polyfluoroalkoxy-1,3,2-dioxaphospholane oxides are synthesized in pyridine–diethyl ether systems .
- Applications : Fluorinated derivatives exhibit enhanced thermal stability and hydrophobicity, making them suitable for specialty lubricants and flame retardants .
- Key Differences : Fluorine substituents reduce reactivity toward nucleophilic substitution but improve resistance to hydrolysis and oxidation .
2-p-Nitrophenoxy-1,3,2-Dioxaphospholane 2-Oxides
- Reactivity : These compounds are used to study inhibition mechanisms of acetylcholinesterase. They form unstable covalent intermediates during enzyme inhibition, providing insights into reaction kinetics .
- Key Differences: The p-nitrophenoxy group enhances leaving-group ability, making these derivatives highly reactive in phosphorylation reactions compared to alkoxy or chloro analogs .
Comparative Data Table
Research Findings and Trends
- Polymer Chemistry : 2-Chloro-1,3,2-dioxaphospholane derivatives are central to ring-opening polymerizations (ROP), enabling tunable polyphosphoesters with biodegradability and thermal responsiveness .
- Pharmaceutical Applications : COP-derived phosphorylcholine moieties mimic cell membrane components, enhancing biocompatibility in medical devices .
- Environmental Impact : Fluorinated derivatives are being explored as eco-friendly alternatives to persistent pollutants due to their stability and low toxicity .
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